2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)-
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Overview
Description
2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- is an organic compound with the molecular formula C12H14O5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-(2,4,6-trimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2,4,6-trimethoxyphenyl)propanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity and ability to participate in various chemical reactions. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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